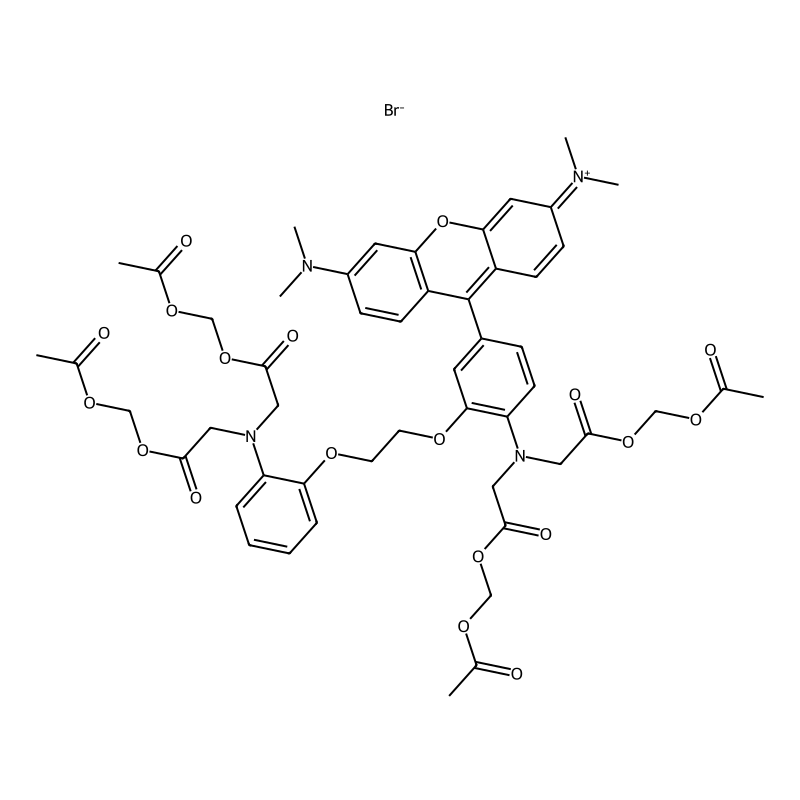Rhod2/AM

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Rhod2/AM, or Rhod-2 acetoxymethyl ester, is a fluorescent calcium indicator specifically designed for the measurement of intracellular calcium concentrations. This compound is notable for its ability to permeate cell membranes, allowing it to enter live cells and provide real-time monitoring of calcium dynamics within cellular compartments, particularly mitochondria. The full chemical name for Rhod-2 AM is 1-[2-Amino-5-(3-dimethylamino-6-dimethylammonio-9-xanthenyl)phenoxy]-2-(2-amino-5-methylphenoxy)ethane-N,N,N',N'-tetraacetic acid, tetraacetoxymethyl ester, bromide, with a molecular formula of C52H59BrN4O19 and a molecular weight of approximately 1123.94 g/mol .
Rhod2/AM undergoes hydrolysis once inside the cell, facilitated by intracellular esterases. This reaction converts Rhod2/AM into its active form, Rhod-2, which binds calcium ions (Ca²⁺) and exhibits increased fluorescence. The excitation wavelength for Rhod-2 is around 500 nm, with emission at approximately 560 nm . The binding of calcium alters the fluorescence intensity without a significant shift in excitation or emission wavelengths, making it useful for monitoring dynamic changes in calcium levels .
Rhod2/AM is primarily used as a calcium indicator in various cell types. Upon binding to Ca²⁺ ions, the fluorescence of Rhod-2 increases, enabling researchers to visualize and quantify intracellular calcium fluctuations during physiological processes such as muscle contraction, neurotransmitter release, and cellular signaling pathways. It has been utilized extensively to study mitochondrial calcium uptake and release dynamics in response to various stimuli .
The synthesis of Rhod2/AM involves several steps starting from the base compound Rhod-2. The compound is synthesized through the acetylation of the carboxylic acid groups in Rhod-2 to form the acetoxymethyl ester derivative. This process typically requires specific reagents and controlled conditions to ensure high purity and yield. The final product is purified through methods such as chromatography .
Rhod2/AM has a wide range of applications in biological research:
- Calcium Imaging: Used extensively for real-time imaging of intracellular calcium levels in live cells.
- Mitochondrial Studies: Particularly useful for studying mitochondrial function and dynamics related to calcium signaling.
- Pharmacological Research: Employed to assess drug effects on calcium homeostasis and signaling pathways.
- Cell Physiology: Investigated in studies concerning muscle contraction, neuronal activity, and other physiological processes dependent on calcium signaling .
Studies involving Rhod2/AM have demonstrated its effectiveness in monitoring interactions between calcium ions and various cellular components. For instance, it has been used to explore the role of mitochondria in cellular calcium buffering and signaling. Additionally, it can be combined with other fluorescent indicators to study multiple aspects of cellular physiology simultaneously .
Several compounds are similar to Rhod2/AM in terms of their application as calcium indicators. Here are some notable examples:
| Compound Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Unique Features |
|---|---|---|---|
| Fura-2 AM | 340/380 | 505 | Dual-excitation ratio imaging capability |
| Fluo-3 AM | 490 | 525 | High sensitivity but less effective in high autofluorescence environments |
| Calcium Green | 506 | 532 | Suitable for low-calcium environments |
Uniqueness of Rhod2/AM: Unlike many other calcium indicators, Rhod2/AM has a net positive charge which enhances its cellular permeability and allows for effective monitoring of mitochondrial Ca²⁺ levels specifically. Its fluorescence properties also make it advantageous in settings with high autofluorescence where other indicators might fail .








